3-Oxabicyclo[3.1.0]hexane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxabicyclo[310]hexane-6-carbonitrile is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within a three-membered ring fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carbonitrile can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . Another method involves the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexanes using dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate .
Industrial Production Methods
While specific industrial production methods for 3-Oxabicyclo[31For instance, the use of Co(II)-based metalloradical catalysis for the intramolecular cyclopropanation of alpha-diazoacetates has been demonstrated to be effective for producing related bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.0]hexane-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can significantly influence the outcome.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexane-6-carbonitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 3-Oxabicyclo[3.1.0]hexane-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: This compound shares a similar bicyclic structure but has a carboxylic acid group instead of a nitrile group.
3-Azabicyclo[3.1.0]hexane derivatives: These compounds have a nitrogen atom in place of the oxygen atom, leading to different reactivity and applications.
Uniqueness
3-Oxabicyclo[3.1.0]hexane-6-carbonitrile is unique due to its specific combination of a nitrile group and a bicyclic structure containing an oxygen atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Biological Activity
3-Oxabicyclo[3.1.0]hexane-6-carbonitrile is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and applications in scientific research.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by an oxabicyclic framework with a nitrile functional group. This specific arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The nitrile group can act as a potent electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and influence cellular functions.
- Receptor Modulation : It may also interact with receptors, affecting signaling pathways critical for various physiological processes.
Biological Activity Data
Recent studies have investigated the biological activities of compounds related to this compound, revealing significant findings:
Case Studies
- Insecticidal Activity : A study demonstrated that derivatives of this compound showed high toxicity against Periplaneta americana (American cockroach) and Acanthoscelides obtectus (bean weevil), achieving over 90% mortality within 24 hours post-application. This suggests potential use in pest control formulations .
- Enzyme Interaction Studies : Research has indicated that the compound can act as a reversible inhibitor for specific enzymes involved in metabolic regulation, providing insights into its potential therapeutic applications in metabolic disorders .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions starting from readily available precursors such as furfural or other bicyclic intermediates. Variations in synthesis can lead to derivatives with enhanced biological activities.
Synthesis Pathway Example:
- Starting Material: Furfural
- Key Steps:
- Formation of an intermediate oxabicyclic structure.
- Introduction of the nitrile group through nucleophilic substitution reactions.
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-1-4-5-2-8-3-6(4)5/h4-6H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHYKUCHQNRCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C#N)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.